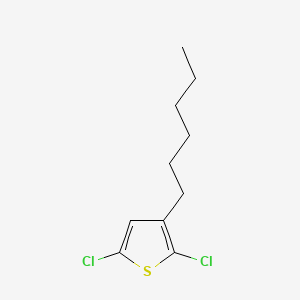

2,5-Dichloro-3-hexylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

817181-79-6 |

|---|---|

Molecular Formula |

C10H14Cl2S |

Molecular Weight |

237.19 g/mol |

IUPAC Name |

2,5-dichloro-3-hexylthiophene |

InChI |

InChI=1S/C10H14Cl2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 |

InChI Key |

PCILERIXBDAQNJ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=C(SC(=C1)Cl)Cl |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dichloro 3 Hexylthiophene

Precursor Synthesis Strategies

The foundation for synthesizing 2,5-Dichloro-3-hexylthiophene lies in the effective preparation of its precursors. These strategies focus on introducing the requisite hexyl group and halogen atoms in a stepwise and regiocontrolled manner.

The initial step often involves the functionalization of a thiophene (B33073) ring to introduce the 3-hexyl side chain. This is a crucial alkylation reaction that sets the stage for subsequent halogenation. One common method involves the Grignard reaction, where a Grignard reagent derived from a hexyl halide is coupled with a suitable thiophene derivative.

Alternatively, functionalization can be achieved through various C-H activation or cross-coupling reactions that attach the alkyl group at the 3-position of the thiophene ring. The versatility of thiophene chemistry allows for the introduction of a wide array of functional groups, although for this specific target, alkylation is the key transformation. rsc.orgmdpi.comresearchgate.net

Once 3-hexylthiophene (B156222) is obtained, the next critical step is the introduction of chlorine atoms at the 2- and 5-positions of the thiophene ring. This is typically achieved through electrophilic halogenation. researchgate.net The electron-donating nature of the alkyl group at the 3-position activates the ring, directing the incoming electrophiles (chlorine) to the alpha-positions (2- and 5-).

Common chlorinating agents for this reaction include N-chlorosuccinimide (NCS). The reaction conditions, such as solvent and temperature, are optimized to achieve dichlorination and maximize the yield of the desired product. While direct chlorination of 3-hexylthiophene is the most straightforward route, analogous and well-documented procedures for bromination provide a clear blueprint for this process. For example, the synthesis of 2-bromo-3-hexylthiophene (B1249596) is efficiently carried out using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. kinampark.com A subsequent halogenation step would then target the remaining alpha-position.

Achieving the correct substitution pattern (2,5-dichloro) is paramount and requires regioselective control. The inherent reactivity of the thiophene ring strongly favors substitution at the alpha-positions (2- and 5-) over the beta-positions (3- and 4-). When 3-hexylthiophene is treated with two equivalents of a halogenating agent like NCS, the reaction proceeds sequentially. The first chlorine atom adds to one of the vacant alpha-positions (either 2- or 5-), and the second chlorine atom adds to the remaining vacant alpha-position.

The use of specific solvents can enhance this selectivity. For instance, hexafluoroisopropanol (HFIP) has been reported as an effective solvent for the mild and highly regioselective halogenation of various aromatic and heteroaromatic compounds, including thiophenes, often without the need for a catalyst. thieme-connect.com This method can provide high yields with excellent control over the position of halogenation. thieme-connect.com

Below is a table summarizing typical conditions for the analogous bromination of 3-hexylthiophene, which informs the likely conditions for chlorination.

Table 1: Representative Conditions for Halogenation of 3-Hexylthiophene

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Hexylthiophene | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 0 °C | 2-Bromo-3-hexylthiophene | 92% | kinampark.com |

| 3-Hexylthiophene | Bromine (Br₂) | Dichloromethane | Room Temp. | 2,5-Dibromo-3-hexylthiophene (B54134) | 85-95% | rsc.org |

| 2-Bromo-3-hexylthiophene | N-Iodosuccinimide (NIS) | Dichloromethane / Acetic Acid | Room Temp. | 2-Bromo-5-iodo-3-hexylthiophene | 86% | kinampark.com |

Halogenation of 3-Hexylthiophene Derivatives

Cross-Coupling Approaches for Thiophene Derivatization

This compound is not only a target molecule but also a critical monomer for creating more complex structures, particularly conjugated polymers, through cross-coupling reactions. Its two halogen atoms provide reactive handles for polymerization and further functionalization.

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of thiophene derivatives, it is widely used to couple halogenated thiophenes with arylboronic acids. mdpi.commdpi.com While this compound can be used, its close analog, 2,5-dibromo-3-hexylthiophene, is frequently employed in these reactions due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cycles. nih.gov

These reactions typically use a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium phosphate (B84403) (K₃PO₄), in a suitable solvent system. mdpi.comsemanticscholar.orgnih.gov This methodology allows for the synthesis of 2,5-diaryl-3-hexylthiophenes, which are valuable materials in organic electronics. semanticscholar.orgnih.gov The reaction can be performed as a double Suzuki coupling, where both halogens are substituted, or as a selective mono-coupling. mdpi.comsemanticscholar.org

Table 2: Examples of Double Suzuki Cross-Coupling with 2,5-Dibromo-3-hexylthiophene

| Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Good | semanticscholar.org |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Good | semanticscholar.org |

| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate | semanticscholar.org |

Kumada Catalyst Transfer Polymerization (KCTP) is a chain-growth polymerization method that enables the synthesis of well-defined, regioregular conjugated polymers like poly(3-hexylthiophene) (P3HT). nih.govnih.gov The monomer for this process, derived from 2,5-dihalo-3-hexylthiophene, is the key to achieving controlled polymerization. nih.govrsc.org

The preparation principle involves a selective metal-halogen exchange to create an unsymmetrical monomer. Specifically, this compound (or its dibromo analog) is treated with one equivalent of an alkylmagnesium halide (a Grignard reagent), such as tert-butylmagnesium chloride. nih.gov This results in the formation of a mono-Grignard reagent, 2-chloro-5-chloromagnesio-3-hexylthiophene. This species is the active monomer for KCTP.

The polymerization is then initiated by a nickel catalyst, commonly Ni(dppp)Cl₂ (dichloro(1,3-bis(diphenylphosphino)propane)nickel(II)). nih.govrsc.orgru.nl The catalyst inserts at the carbon-chlorine bond of the Grignard-functionalized monomer, and the polymer chain grows as the catalyst "walks" along the growing chain, consuming monomers in a controlled, living-like manner. nih.govresearchgate.net This method allows for precise control over the polymer's molecular weight and results in high regioregularity (head-to-tail coupling), which is crucial for the material's electronic properties. nih.govnih.gov

Stille Coupling Methods

The Stille coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it has been applied to the synthesis of substituted thiophenes. This reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.com In the context of this compound, this methodology would typically involve the reaction of a dichlorinated thiophene precursor with an organotin reagent carrying the hexyl group, or vice versa.

While direct examples for the synthesis of this compound via Stille coupling are not extensively documented in the provided search results, the synthesis of the closely related polymer, poly(3-hexylthiophene) (P3HT), often utilizes Stille coupling. numberanalytics.com This suggests the feasibility of the method for the monomer synthesis. The general approach would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable solvent like toluene. numberanalytics.comresearchgate.net

Optimization of Stille coupling reactions often involves the careful selection of the palladium catalyst, ligands, and reaction conditions to maximize yield and selectivity. numberanalytics.com For instance, the use of specific phosphine (B1218219) ligands can enhance the catalytic activity and stability of the palladium catalyst.

Negishi Coupling Methodologies

Negishi coupling provides another powerful tool for the synthesis of this compound. This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com It is a highly effective method for forming carbon-carbon bonds and is noted for its functional group tolerance and high yields. wikipedia.org

The synthesis of poly(3-hexylthiophene) has been successfully achieved using Negishi coupling, highlighting its applicability to thiophene chemistry. numberanalytics.comrug.nl In a typical procedure for a related synthesis, an organozinc reagent is prepared from an organic halide, which is then coupled with another organic halide in the presence of a catalyst. For the synthesis of this compound, one could envision the coupling of a diorganozinc reagent with 2,3,5-trichlorothiophene (B96315) or the reaction of a hexylzinc halide with 2,5-dichloro-3-iodothiophene.

Nickel catalysts, such as those based on Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), and palladium catalysts are commonly employed in Negishi couplings. wikipedia.orgrug.nl The choice of catalyst can influence the reaction's efficiency and the properties of the resulting product. Recent advancements have even led to the development of air-tolerant Negishi coupling methods for the synthesis of P3HT, which simplifies the synthetic procedure by eliminating the need for strictly inert atmospheres. umich.edu

Mechanistic Studies of Synthetic Routes

Reaction Pathway Elucidation

The mechanism of cross-coupling reactions like Stille and Negishi coupling generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

In the context of poly(3-hexylthiophene) synthesis via a chain-growth mechanism, detailed mechanistic studies have been conducted. For instance, in the Ni-catalyzed polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene, it has been proposed that the process follows a "catalyst-transfer polycondensation" mechanism. acs.org In this mechanism, the nickel catalyst, after facilitating a coupling step, is transferred intramolecularly to the end of the growing polymer chain, preparing it for the next monomer addition. acs.org This chain-growth mechanism allows for precise control over the polymer's molecular weight and results in a low polydispersity index. acs.org

Studies have shown that the nature of the end groups on the resulting polymer can provide insights into the initiation and termination steps of the polymerization, further elucidating the reaction pathway. acs.org

Catalyst System Optimization

The optimization of the catalyst system is crucial for achieving high yields, selectivity, and desired product properties in the synthesis of substituted thiophenes. This involves the screening of different metal catalysts (primarily palladium and nickel) and their associated ligands.

For Stille coupling, palladium catalysts like Pd(PPh₃)₄ are common, but the use of other ligands such as P(o-Tol)₃ has been shown to improve reaction outcomes. numberanalytics.comresearchgate.net The choice of ligand can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

In Negishi coupling for P3HT synthesis, various nickel and palladium catalysts have been investigated. rsc.org For instance, Ni(dppp)Cl₂ is a frequently used catalyst in Kumada catalyst-transfer polycondensation, a related Grignard metathesis polymerization. beilstein-journals.orgethz.ch The development of air-stable palladium precatalysts, such as Pd-PEPPSI-IPent, has been a significant advancement, allowing for robust and reproducible syntheses under less stringent conditions. umich.edu The optimization process also considers the solvent system, with solvents like THF and o-dichlorobenzene being commonly used. beilstein-journals.orgbeilstein-journals.org

Scalable Synthesis and Continuous Flow Processing Techniques

The demand for organic electronic materials has driven the development of scalable synthesis methods for key building blocks like this compound and its derivatives. Continuous flow processing has emerged as a powerful technique for the scale-up of these syntheses, offering several advantages over traditional batch processing. beilstein-journals.orgresearchgate.net

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and product quality. beilstein-journals.orgresearchgate.net The synthesis of poly(3-hexylthiophene) has been successfully demonstrated in bench-top continuous-flow reactors, enabling the production of material with controlled molecular weights. beilstein-journals.orgresearchgate.net

Key advantages of continuous flow synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling, enabling better temperature control.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or exothermic processes.

Facilitated Scale-Up: Scaling up production is often a matter of running the reactor for a longer duration or using multiple reactors in parallel, rather than redesigning the entire process. researchgate.net

Chemical Reactivity and Advanced Functionalization of 2,5 Dichloro 3 Hexylthiophene

Selective Halogen Reactivity

The two chlorine atoms at the 2- and 5-positions of the thiophene (B33073) ring are the primary sites of reactivity in 2,5-Dichloro-3-hexylthiophene. These positions, being alpha (α) to the sulfur atom, are electronically activated and susceptible to various substitution reactions. nih.gov The ability to selectively substitute one or both of these halogens allows for the precise construction of complex organic materials. However, controlling the selectivity between monosubstitution and disubstitution can be challenging and often depends heavily on the reaction conditions and reagents employed. chemrxiv.org

Monosubstitution Reaction Pathways

Achieving selective monosubstitution on this compound requires careful control over reaction parameters to prevent the competing disubstitution reaction. Due to the similar reactivity of the two chlorine atoms, reactions often proceed to give a mixture of products, with the disubstituted product being a significant component. chemrxiv.org

Strategies to favor monosubstitution typically involve using a stoichiometric deficiency of the reacting partner, low temperatures, and specific catalytic systems that can differentiate between the mono- and di-halogenated species. Cross-coupling reactions, such as the Suzuki, Stille, or Kumada reactions, are primary methods for this purpose. For instance, the controlled addition of an organoboron reagent in a Suzuki coupling can lead to the replacement of a single chlorine atom. The challenge lies in stopping the reaction after the first substitution, as the remaining chlorine atom is often still reactive enough to undergo a second coupling.

Disubstitution Reaction Pathways

Disubstitution reactions, where both chlorine atoms are replaced, are more straightforward and widely utilized to create symmetrical molecules and polymers. These reactions are typically driven to completion by using an excess of the coupling partner and catalyst. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

The double Suzuki cross-coupling reaction, for example, allows for the introduction of two aryl groups at the 2- and 5-positions. mdpi.comnih.govsemanticscholar.org This is a powerful method for synthesizing 2,5-diaryl-3-hexylthiophenes, which are valuable building blocks for organic electronic materials. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are optimized to achieve high yields. semanticscholar.org Similarly, the Stille coupling, which uses organotin reagents, can be employed for the disubstitution of this compound to produce new conjugated polymers and small molecules. researchgate.netwiley-vch.de

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene (B54134) | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 °C | Moderate to Good | mdpi.comsemanticscholar.org |

| 3,4-Dibromo-2,5-dichlorothiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Solvent/Water (4:1) | 90 °C | Moderate to Good | mdpi.com |

Metalation and Organometallic Intermediate Formation

The conversion of the C-Cl bonds into carbon-metal bonds via metalation is a cornerstone of functionalizing this compound. This process generates highly reactive organometallic intermediates, primarily Grignard and organozinc reagents, which can then be used in a wide array of subsequent coupling reactions.

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from this compound involves the reaction with magnesium metal. mnstate.eduthermofisher.com This process, known as a Grignard metathesis (GRIM), is a key step in the synthesis of regioregular poly(3-hexylthiophene) (P3HT). rsc.orgresearchgate.net When 2,5-dihalo-3-alkylthiophenes are treated with an alkyl or vinyl Grignard reagent, a halogen-magnesium exchange occurs, leading to the formation of two principal regioisomeric intermediates: 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene. researchgate.net The former isomer is typically favored. researchgate.net

These thiophene-based Grignard reagents are powerful nucleophiles used in Kumada catalyst-transfer polycondensation (KCTP) to produce P3HT with controlled molecular weight and high regioregularity. researchgate.netscientific.net The choice of nickel catalyst, such as Ni(dppp)Cl₂, is crucial for controlling the polymerization process. scientific.netrug.nl

Organozinc Species Generation and Transformations

Organozinc reagents offer an alternative to Grignard reagents and possess several advantages, including higher functional group tolerance and often greater stability. uni-muenchen.debeilstein-journals.org The generation of an organozinc species from this compound can be achieved by direct insertion of activated zinc or through transmetalation from an organolithium or Grignard intermediate. beilstein-journals.org

Studies on the related 2,5-dibromo-3-hexylthiophene have shown that reaction with activated zinc can produce the mono-organozinc thiophene with high regioselectivity (90%) for the formation of 2-bromo-5-(bromozincio)-3-hexylthiophene. researchgate.net These organozinc intermediates are particularly useful in Negishi cross-coupling reactions for the synthesis of polymers. rug.nl The use of organozinc monomers can lead to well-defined polymer structures, complementing the results obtained via Grignard-based methods. rug.nl

| Organometallic Reagent | Method of Formation | Key Features | Primary Application | Reference |

|---|---|---|---|---|

| Grignard Reagent (Thienylmagnesium halide) | Reaction with Mg metal or alkyl-Grignard reagent (Halogen-Magnesium Exchange). | Highly reactive nucleophile; can form regioisomeric mixtures. | Kumada Catalyst-Transfer Polycondensation (KCTP) for P3HT synthesis. | rsc.orgresearchgate.net |

| Organozinc Reagent (Thienylzinc halide) | Direct insertion of activated zinc; Transmetalation from organolithium/Grignard. | High functional group tolerance; can exhibit high regioselectivity. | Negishi cross-coupling for polymer synthesis. | rug.nlbeilstein-journals.orgresearchgate.net |

Post-Functionalization Strategies of this compound Skeletons

Once this compound is used to build larger molecular frameworks, such as polymers, these resulting structures can undergo further chemical modification. This "post-functionalization" approach allows for the fine-tuning of material properties after the initial skeleton has been assembled. A prime example is the functionalization of poly(3-hexylthiophene) (P3HT), a polymer synthesized from monomers derived from 2,5-dihalo-3-hexylthiophene. advancedsciencenews.com

A common strategy involves the electrophilic substitution on the P3HT backbone. rsc.orgresearchgate.net For instance, the thiophene ring's 4-position, which is unsubstituted in the polymer, can be brominated using N-bromosuccinimide (NBS). researchgate.net This newly installed bromine atom can then act as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to attach various aromatic or functional units onto the polymer side chain. rsc.org This method provides a versatile route to a wide range of new functional polymers with tailored electronic and optical properties. rsc.orgresearchgate.net

Another approach focuses on modifying the polymer end-groups. For example, regioregular P3HT can be treated with secondary butyl lithium, which reacts with both bromine and hydrogen end-groups, followed by quenching with gaseous carbon dioxide to introduce carboxylic acid functionalities at the chain ends. 104.197.3 This type of end-group functionalization is critical for applications where anchoring the polymer to surfaces, such as metal oxides in solar cells, is required. 104.197.3

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of thiophenes, the ring is generally more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the sulfur atom. However, the presence of two deactivating chloro groups in this compound significantly reduces the electron density of the thiophene ring, making electrophilic substitution more challenging. The single available position for substitution is at the C-4 position. The electron-donating hexyl group at the C-3 position provides some activation to the ring, directing electrophiles to the adjacent C-4 position.

Common electrophilic substitution reactions for thiophenes include nitration, halogenation, and Friedel-Crafts reactions. For 2,5-dihalothiophenes, nitration has been shown to be an effective method to introduce a nitro group, which can then serve as a handle for further functionalization. For instance, the nitration of 2,5-dihalothiophenes can be achieved with reagents like fuming nitric acid, sometimes in the presence of sulfuric acid, to yield 2,5-dihalo-3-nitrothiophenes. While specific studies on the nitration of this compound are not extensively documented in readily available literature, the general reactivity pattern of substituted thiophenes suggests that such a reaction is feasible.

The introduction of other electrophiles, such as acyl groups via Friedel-Crafts acylation, is also a potential route for functionalization at the C-4 position. The reaction of 3-acetyl-2,5-dichlorothiophene (B158969) has been described, indicating that electrophilic substitution can occur on a dichlorinated thiophene ring researchgate.net.

Table 1: Examples of Electrophilic Substitution Reactions on Dichlorinated Thiophene Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,5-Dichlorothiophene (B70043) | Acetyl chloride, AlCl₃, CS₂ | 3-Acetyl-2,5-dichlorothiophene | Not specified | researchgate.net |

| 2,5-Dihalothiophenes | Concentrated HNO₃/H₂SO₄, fuming H₂SO₄ | 2,5-Dihalo-3,4-dinitrothiophene | ~80-95 | researchgate.netresearchgate.net |

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, typically requiring the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack escholarship.orgmasterorganicchemistry.comlibretexts.org. In this compound, the chlorine atoms can act as leaving groups. However, the thiophene ring itself is electron-rich, and the hexyl group is electron-donating, which generally disfavors SNAr reactions.

For SNAr to proceed on a thiophene ring, the presence of strong electron-withdrawing groups is usually necessary. For example, 2,5-dichloro-3,4-dinitrothiophene (B1581617) has been shown to undergo SNAr reactions where the chlorine atoms are substituted by nucleophiles researchgate.net. This indicates that with sufficient activation, the chloro groups on the thiophene ring are labile.

In the case of this compound, which lacks strong electron-withdrawing groups, SNAr reactions would likely require harsh conditions or very strong nucleophiles. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a more versatile and milder alternative for the introduction of nitrogen nucleophiles, and have been successfully applied to various aryl chlorides, including those on heterocyclic systems escholarship.orgresearchgate.netmit.edunih.govorganic-chemistry.org. These catalyzed reactions proceed through a different mechanism than traditional SNAr.

Table 2: Examples of Nucleophilic Aromatic Substitution and Related Reactions on Dichlorinated Thiophenes

| Starting Material | Nucleophile/Reagents | Conditions | Product | Yield (%) | Reference |

| 2,5-dichloro-3,4-dinitrothiophene | Indolylzinc chloride | Not specified | 3-(5-chloro-3,4-dinitrothien-2-yl)indole | Not specified | researchgate.net |

| Ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | Primary aromatic amines, Pd(OAc)₂, CsF | Not specified | Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives | 60-68 | researchgate.net |

Click Chemistry Approaches

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts organic-chemistry.org. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Direct participation of this compound in a click reaction is not typical, as it lacks the necessary azide (B81097) or alkyne functional groups. However, it serves as a valuable precursor for creating molecules that can undergo click chemistry. The chloro groups can be functionalized to introduce either an azide or an alkyne moiety.

For instance, one of the chloro groups could be substituted via a cross-coupling reaction with a protected alkyne-containing reagent. Subsequent deprotection would yield an alkyne-functionalized 3-hexylthiophene (B156222). Alternatively, a nucleophilic substitution reaction could be employed to introduce an azide group, although this would likely require prior activation of the ring or catalyzed conditions as discussed in the previous section. Once the azide or alkyne functionality is installed on the thiophene ring, it can readily participate in CuAAC reactions with a complementary reaction partner to create more complex, functionalized molecules. This post-functionalization strategy is widely used in materials science to modify polymers derived from monomers like this compound researchgate.netbeilstein-journals.org. The synthesis of thiophene-linked 1,2,4-triazoles from halothiophenes has been reported, demonstrating the feasibility of forming triazole-thiophene structures mdpi.comnih.gov.

Table 3: Examples of Reactions for Introducing Click-Compatible Functionalities on Halogenated Thiophenes

| Starting Material | Reagents and Conditions | Functionalization Outcome | Potential Click Reaction | Reference |

| 2-Iodothiophene | Sodium azide, terminal alkyne, copper catalyst | In situ formation of 2-azidothiophene followed by cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | beilstein-journals.org |

| 2,5-dibromo-3-[6-(bromohexyl)]thiophene | Polymerization (GRIM), then sodium azide | Azide-functionalized polythiophene side chains | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | researchgate.net |

| 3,4-Dimethoxythiophene | Multi-step synthesis to introduce an ethynyl (B1212043) group | Ethynyl-functionalized thiophene | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | beilstein-journals.org |

Polymerization Pathways and Regiochemistry for Conjugated Systems Derived from 2,5 Dichloro 3 Hexylthiophene Monomers

Chain-Growth Polymerization Mechanisms

Chain-growth polymerization mechanisms are pivotal in producing well-defined conjugated polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edupsu.edu These methods often exhibit characteristics of a "living" polymerization, where the catalyst remains associated with the growing polymer chain. rsc.orgrsc.org

Catalyst-Transfer Polycondensation (e.g., GRIM-type Polymerization)

Catalyst-transfer polycondensation (CTP) is a powerful chain-growth mechanism for synthesizing regioregular polythiophenes. nih.govacs.org A prominent example of CTP is the Grignard Metathesis (GRIM) polymerization. psu.eduresearchgate.net This method typically involves the reaction of a dihalo-3-alkylthiophene monomer with a Grignard reagent to form a magnesium-halogen exchange product, which is then polymerized by a transition metal catalyst. psu.eduresearchgate.net For instance, treating 2,5-dibromo-3-hexylthiophene (B54134) with one equivalent of a Grignard reagent like tert-butylmagnesium chloride results in the formation of regiochemical isomers, primarily 2-bromo-3-alkyl-5-bromomagnesiothiophene. researchgate.net The subsequent addition of a nickel catalyst initiates polymerization. psu.eduresearchgate.net The GRIM method is advantageous as it allows for the synthesis of highly regioregular P3HT on a large scale without the need for cryogenic temperatures. rsc.org

The living nature of GRIM polymerization is evidenced by the linear increase in molecular weight with the monomer-to-initiator ratio and the ability to form block copolymers through sequential monomer addition. psu.edu This controlled polymerization process is crucial for tailoring the properties of P3HT for specific applications. nih.gov

Nickel catalysts, particularly those with diphosphine ligands like [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), are highly effective for GRIM polymerization. rsc.orgnih.gov Kinetic studies have revealed that these nickel-assisted cross-coupling polymerizations proceed via a chain-growth mechanism rather than a step-growth mechanism. cmu.edupsu.edu The molecular weight of the resulting poly(3-alkylthiophenes) can be predetermined by the molar ratio of the monomer to the nickel initiator. cmu.edupsu.edu This indicates that the nickel complex acts as an initiator and is incorporated at the end of the polymer chain. cmu.edu

The polymerization rate exhibits a first-order dependence on both the monomer and the Ni(dppp)Cl₂ concentrations. cmu.edu In nickel-mediated GRIM polymerization of 2,5-dibromo-3-hexylthiophene, the reaction proceeds in a "living" fashion, producing regioregular P3HT with low polydispersity and well-defined molecular weight. rsc.orgrsc.org The mechanism involves the catalyst remaining associated with the growing polymer chain, which is a key feature of catalyst-transfer polycondensation. rsc.orgnih.govacs.org

| Catalyst System | Monomer | Polymerization Type | Key Kinetic Findings | Reference |

| Ni(dppe)Cl₂ | 2,5-dibromo-3-hexylthiophene | GRIM (Chain-Growth) | "Living" polymerization, low polydispersity, molecular weight controlled by monomer/catalyst ratio. | rsc.org |

| Ni(dppp)Cl₂ | 2,5-dibromo-3-alkylthiophenes | GRIM (Chain-Growth) | First-order kinetics with respect to monomer and catalyst; nickel acts as an initiator. | cmu.edupsu.edu |

| Ni(dppp)Cl₂ | 2-bromo-5-chloromagnesio-3-hexylthiophene | Catalyst-Transfer Polycondensation | Forms one polymer chain per Ni catalyst molecule; initiator is a bithiophene-Ni complex. | nih.govacs.org |

While nickel catalysts are predominant for achieving high regioregularity in GRIM polymerization, palladium and platinum catalysts have also been investigated. rsc.orgrsc.org However, their performance differs significantly from that of nickel.

Palladium-mediated polymerization of 2,5-dibromo-3-hexylthiophene using Pd(dppe)Cl₂ proceeds via a step-growth mechanism. rsc.orgrsc.org This results in polymers with lower regioregularity (less than 80% head-to-tail couplings) and broader molecular weight distributions. rsc.orgrsc.org Kinetic and computational studies suggest that the palladium catalyst dissociates from the growing polymer chain, leading to side reactions and a loss of the "living" character. rsc.orgrsc.org The use of Pd(PPh₃)₄ can lead to completely regiorandom P3HT. nih.gov

Platinum-based catalysts, such as Pt(dppe)Cl₂, have shown very low activity in GRIM polymerization, yielding only low molecular weight products. rsc.orgrsc.org The choice of the transition metal is therefore a critical factor that dictates the polymerization mechanism and the final properties of the P3HT. rsc.org

| Catalyst | Polymerization Mechanism | Regioregularity (% HT) | Molecular Weight | Reference |

| Ni(dppe)Cl₂ | Chain-Growth | >95% | High, well-defined | rsc.orgnih.gov |

| Pd(dppe)Cl₂ | Step-Growth | <80% | Lower, broad distribution | rsc.orgnih.gov |

| Pd(PPh₃)₄ | Step-Growth | Regiorandom | - | nih.gov |

| Pt(dppe)Cl₂ | - | - | Very Low | rsc.org |

Direct Arylation Polymerization (DArP) Analogs

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations, as it avoids the need for organometallic monomer synthesis. researchgate.netresearchgate.net This method involves the direct coupling of C-H bonds with C-halogen bonds. researchgate.net

For the synthesis of P3HT, DArP typically involves the self-condensation of a 2-halo-3-hexylthiophene monomer, such as 2-bromo-3-hexylthiophene (B1249596), catalyzed by a palladium complex. researchgate.netresearchgate.net The reaction conditions, including the catalyst, ligand, base, and solvent, are crucial for controlling the polymerization and minimizing defects. researchgate.netrsc.org Optimized conditions, such as using a bulky carboxylate ligand and lower reaction temperatures, can produce P3HT with high regioregularity (up to 93.5%) and properties comparable to those of P3HT synthesized by traditional methods. researchgate.net

Recent advancements have focused on controlling the molecular weight of P3HT in DArP. By using an end-capping reagent with a highly reactive C-H bond, such as 2-phenylthiazole, it is possible to control the number-average molecular weight of the resulting highly regioregular (99% HT) P3HT by adjusting the initial monomer-to-end-capper molar ratio. researchgate.net This demonstrates a step towards achieving controlled, chain-growth-like polymerization characteristics with DArP.

Regioregularity Control in Poly(3-hexylthiophene) Analogues

The arrangement of the 3-hexylthiophene (B156222) units in the polymer chain, known as regioregularity, has a profound impact on the material's electronic and optical properties. nist.govcmu.edu Since the 3-hexylthiophene monomer is asymmetric, polymerization can lead to head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. cmu.edu

Head-to-Tail Coupling Studies

A high degree of head-to-tail (HT) coupling is desirable as it leads to a more planar polymer backbone, which facilitates efficient solid-state packing and enhances charge carrier mobility. cmu.eduresearchgate.net Regioirregular polymers, with significant amounts of HH and TT couplings, have less planar conformations, which hinders their performance in electronic devices. cmu.edu Head-to-head couplings are generally disfavored due to steric hindrance between the alkyl chains and the sulfur lone pairs of adjacent rings. cmu.edu

The GRIM method, particularly with Ni(dppp)Cl₂ as the catalyst, is highly effective in producing P3HT with almost exclusive HT couplings (>98%). researchgate.netcmu.edu The high regioselectivity is attributed to a combination of kinetic and thermodynamic factors arising from steric and electronic effects in the catalytic reaction. researchgate.net The initial Grignard metathesis reaction of 2,5-dibromo-3-alkylthiophene yields a mixture of two regioisomeric Grignard reagents. The subsequent nickel-catalyzed polymerization selectively proceeds to give a highly regioregular HT-P3HT. researchgate.net

Studies have shown that even small deviations from perfect regioregularity can significantly impact the crystalline structure of P3HT. nist.gov Therefore, precise control over the polymerization conditions is essential for synthesizing high-performance materials. The degree of regioregularity is a critical material property that should always be reported, as it can be responsible for variations in device performance among nominally similar P3HTs. nist.gov

| Polymerization Method | Catalyst System | Achieved Regioregularity (% HT) | Key Factors for Control | Reference |

| GRIM | Ni(dppp)Cl₂ | >98% | Selective polymerization of one regioisomeric Grignard intermediate. | researchgate.netcmu.edu |

| DArP | Pd(OAc)₂ / Neodecanoic acid | ~93.5% | Low reaction temperature, low catalyst loading, bulky carboxylate ligand. | researchgate.net |

| DArP | Herrmann-Beller catalyst / P(o-Me₂NC₆H₄)₃ | 99% | Use of a specific ligand and end-capping agent. | researchgate.net |

| Oxidative Coupling | FeCl₃ with external electric field | Up to 75% | Alignment of cationic radicals under the electric field. | rsc.org |

Impact of Monomer Purity on Polymer Regioregularity

The regioregularity of poly(3-hexylthiophene) (P3HT), which describes the arrangement of the hexyl side chains along the polymer backbone, is a critical factor influencing its electronic properties. A high degree of head-to-tail (HT) coupling leads to a more planar backbone, facilitating π-π stacking and enhancing charge carrier mobility. The purity of the 2,5-dichloro-3-hexylthiophene monomer is paramount in achieving high regioregularity.

The Grignard Metathesis (GRIM) polymerization is a common method for synthesizing regioregular P3HT from halogenated thiophene (B33073) monomers. researchgate.net In this process, 2,5-dihalo-3-alkylthiophenes are treated with a Grignard reagent, forming two regiochemical isomers of a metalated thiophene. researchgate.net For instance, the reaction of 2,5-dibromo-3-hexylthiophene with an alkylmagnesium chloride typically produces an 85:15 ratio of 2-bromo-3-alkyl-5-bromomagnesiothiophene to 2-bromomagnesio-3-alkyl-5-bromothiophene. researchgate.net The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, selectively polymerizes the more reactive isomer, leading to P3HT with HT couplings often exceeding 95%. researchgate.net

Impurities in the monomer stock, such as other regioisomers or unreacted starting materials, can disrupt the chain-growth mechanism of polymerization. These impurities can lead to the incorporation of head-to-head (HH) or tail-to-tail (TT) linkages, which introduce twists in the polymer backbone, decrease the effective conjugation length, and ultimately degrade the material's electronic performance. researchgate.net Therefore, rigorous purification of the this compound monomer is a crucial first step to minimize these regioregularity defects.

Strategies for Defect Elimination in Polymeric Structures

Even with high-purity monomers, defects can arise during polymerization. These defects can be structural, such as regio-irregular couplings, or electronic. Several strategies have been developed to eliminate or mitigate the impact of these defects in the final polymeric structures.

One approach focuses on synthesizing completely defect-free P3HT. Research has shown that the complete elimination of regioregularity defects can dramatically improve the electron mobility of P3HT by several orders of magnitude. chemrxiv.orgresearchgate.net For example, a comparison between a 93% regioregular P3HT and a 100% defect-free P3HT (DF-P3HT) demonstrated an increase in electron mobility from 1.82 × 10⁻¹⁰ cm² V⁻¹ s⁻¹ to 1.05 × 10⁻⁷ cm² V⁻¹ s⁻¹. chemrxiv.orgresearchgate.net This improvement is attributed to a lower degree of disorder and reduced susceptibility to electron trapping. chemrxiv.orgresearchgate.net

The synthesis of defect-free cyclic P3HT represents another advanced strategy. By eliminating chain ends, which are often sites for defects and unwanted reactions, cyclic polymers can exhibit enhanced electrochemical stability compared to their linear counterparts. mdpi.comnih.gov

| Strategy | Description | Impact on Polymer Properties | Reference |

| Monomer Purification | Rigorous purification of this compound to remove isomers and impurities. | Increases regioregularity (>95% HT couplings), leading to better π-π stacking and charge mobility. | researchgate.net |

| Defect-Free Synthesis | Specialized synthesis to achieve 100% regioregularity. | Dramatically improves electron mobility by up to three orders of magnitude. | chemrxiv.orgresearchgate.net |

| Chemical Treatment | Post-polymerization treatment with agents like LAH and Me₂SO₄ to passivate electronic defects. | Improves charge transport, increases carrier mobility, and enhances device stability. | acs.orgnih.gov |

| Cyclic Polymer Synthesis | Synthesis of macrocyclic P3HT to eliminate reactive chain ends. | Enhances electrochemical stability and alters redox behavior. | mdpi.comnih.gov |

Controlled Polymerization Techniques

Controlled polymerization methods are essential for producing conjugated polymers with well-defined architectures, which is crucial for establishing clear structure-property relationships and optimizing device performance.

Molecular Weight and Polydispersity Control

The molecular weight (MW) and polydispersity index (PDI) of P3HT significantly influence its properties, including solubility, morphology, and charge carrier mobility. researchgate.net Kumada Catalyst Transfer Polymerization (KCTP) is a powerful, quasi-living polymerization technique that allows for precise control over MW and results in polymers with a low PDI. beilstein-journals.orgbeilstein-journals.org

In KCTP, the molecular weight can be controlled by adjusting the monomer-to-catalyst ratio. beilstein-journals.orgbeilstein-journals.org This method has been successfully implemented in both batch and continuous-flow reactors. beilstein-journals.orgbeilstein-journals.org Continuous-flow synthesis, in particular, offers a straightforward path to scaling up material production while maintaining precise control over the polymerization. beilstein-journals.orgbeilstein-journals.org By accurately managing the feed ratio of the catalyst to the monomer solution, P3HT with desired molecular weights ranging from 5 to 40 kg/mol and narrow PDIs can be achieved. beilstein-journals.orgbeilstein-journals.org

The use of external initiators in KCTP provides another layer of control. Complexes such as cis-chloro(o-tolyl)(dppp)nickel(II) can initiate the chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene, yielding fully regioregular P3HT with predictable molecular weights and narrow molecular weight distributions (PDI often around 1.10). nih.govuni-bayreuth.de

| Polymerization Method | Control Mechanism | Resulting P3HT Properties | Reference |

| KCTP (Batch/Flow) | Adjusting monomer-to-catalyst ratio. | Controlled MW (e.g., 5-40 kg/mol ), low PDI. | beilstein-journals.orgbeilstein-journals.org |

| Externally Initiated KCTP | Use of specific Ni(II) initiator complexes. | Predictable MW, narrow PDI (~1.10), high regioregularity. | nih.govuni-bayreuth.de |

| Electropolymerization (Flow) | Selection of reaction conditions (e.g., residence time). | Controlled MW and narrower PDI than batch electropolymerization. | rsc.orgrsc.org |

End-Group Functionalization in Controlled Polymerization

End-group functionalization is a powerful technique for tailoring the properties of P3HT and creating advanced materials for specific applications. rsc.org By introducing functional groups at the chain ends, one can influence the polymer's self-assembly, facilitate its attachment to surfaces, or create block copolymers. rsc.orgacs.org

Controlled polymerization methods like KCTP are particularly well-suited for end-group functionalization because the "living" nature of the polymerization allows for the introduction of specific end-groups through quenching with a functionalized reagent. rsc.org For example, thiol (SH) end groups can be selectively installed at the terminating end of a P3HT chain by quenching the polymerization with sulfur powder. rsc.org

This strategy has been used to create P3HT with various functional end-groups for applications in photovoltaics and electronics:

Cyanoacrylic acid linkers have been attached to one or both ends of P3HT to enable its use as a sensitizer (B1316253) on nanocrystalline TiO₂ films for dye-sensitized solar cells. acs.orgnih.gov Difunctionalized polymers showed significantly higher power conversion efficiencies (2.2%) compared to unfunctionalized (0.1%) and monofunctionalized (0.2%) versions. acs.orgnih.gov

Electron-deficient moieties , such as oxadiazole (OXD), have been used as end-caps to mitigate the negative influence of bromine chain ends. nih.gov This modification led to a higher power conversion efficiency in polymer solar cells (4.24%) compared to the uncapped P3HT (3.28%). nih.gov

The synthesis of rod-coil diblock copolymers, such as poly(3-hexylthiophene)-block-poly(furfuryl methacrylate) (P3HT-b-PFMA), has been achieved through techniques like photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP), starting from a P3HT macroinitiator. revistapolimeros.org.br

Electropolymerization Methods for Thiophene Derivatives

Electropolymerization is an alternative method for synthesizing conjugated polymers directly onto an electrode surface. cdnsciencepub.com It involves the electrochemical oxidation of monomer units, which then couple to form a polymer film. cdnsciencepub.com This method avoids the need for metal catalysts and can be performed under mild conditions. rsc.org

For thiophene derivatives like 3-hexylthiophene, electropolymerization proceeds via the formation of radical cations that couple, leading to the growth of a P3HT film on the anode. nih.gov However, controlling the molecular weight and solubility of the resulting polymer can be challenging with conventional batch electropolymerization due to polymer deposition on the electrode. rsc.orgrsc.org

To overcome these limitations, electropolymerization in a flow microreactor has been developed. rsc.orgrsc.org This system enables the synthesis of soluble P3HT by preventing its deposition on the electrode surface. Careful selection of reaction conditions, such as residence time in the reactor, allows for the control of both the molecular weight and the molecular weight distribution of the synthesized polymer. rsc.orgrsc.org This approach offers a simpler, catalyst-free method for producing P3HT with tailored properties. rsc.org

Spectroscopic and Structural Characterization Methodologies for 2,5 Dichloro 3 Hexylthiophene and Its Polymeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and polymers. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), enabling the unambiguous determination of molecular structure, connectivity, and in the case of polymers, their microstructure.

Proton NMR (¹H NMR) is a fundamental tool for verifying the structure of 2,5-dichloro-3-hexylthiophene and for quantifying the regioregularity of P3HT. In the monomer, the chemical shifts and coupling patterns of the protons on the hexyl chain and the thiophene (B33073) ring provide a definitive fingerprint of the molecule. For instance, the aromatic proton on the thiophene ring is expected to appear as a singlet in a specific region of the spectrum. The protons of the hexyl group will exhibit characteristic multiplets, with the chemical shift of the α-methylene protons (adjacent to the thiophene ring) being particularly informative due to the influence of the aromatic and halogenated ring system. libretexts.org

For poly(3-hexylthiophene), ¹H NMR is crucial for determining the degree of regioregularity, which significantly impacts the material's electronic properties. The head-to-tail (HT) coupling of monomer units is energetically favorable and leads to a more planar polymer backbone, facilitating charge transport. Different coupling arrangements, such as head-to-head (HH) or tail-to-tail (TT), create defects in the polymer chain. nih.gov The regioregularity is quantified by analyzing the α-methylene proton signals in the ¹H NMR spectrum. In a highly regioregular HT-P3HT, these protons appear as a distinct triplet around 2.8 ppm. nih.gov In contrast, other coupling arrangements give rise to signals in different regions, for example, the α-methylene protons in a head-to-head linkage appear around 2.6 ppm. nih.govlibretexts.org The integration of these signals allows for the calculation of the percentage of HT linkages. nih.gov A sharp singlet for the thiophene ring proton around 6.98 ppm is also indicative of a highly regioregular HT-HT linkage. rsc.org

Interactive Data Table: Typical ¹H NMR Chemical Shifts for 3-Hexylthiophene (B156222) Derivatives

| Proton Type | 2,5-dibromo-3-hexylthiophene (B54134) (ppm) | Regioregular Poly(3-hexylthiophene) (ppm) |

| Thiophene Ring (C4-H) | ~6.72 (s) | ~6.98 (s) |

| α-Methylene (-CH₂-) | ~2.40 (t) | ~2.81 (t) |

| Hexyl Chain (-CH₂-)n | ~1.19-1.43 (m) | ~1.29-1.71 (m) |

| Terminal Methyl (-CH₃) | ~0.78 (t) | ~0.91 (t) |

Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

For this compound, the ¹³C NMR spectrum is expected to show distinct signals for the four unique carbons of the thiophene ring and the six carbons of the hexyl side chain. The carbons bonded to the chlorine atoms (C2 and C5) would be significantly shifted downfield. For the analogous 2,5-dibromo-3-hexylthiophene, the carbon signals for the thiophene ring appear in the range of approximately 110-143 ppm. beilstein-journals.orgnist.gov

In the context of P3HT, ¹³C NMR confirms the polymeric structure and provides further evidence of regioregularity. A highly regioregular P3HT will exhibit a simple ¹³C NMR spectrum with four sharp signals for the thiophene ring carbons, consistent with a repeating head-to-tail linkage. rsc.orgsigmaaldrich.com The presence of additional, smaller peaks would indicate structural defects arising from non-regioregular couplings. sigmaaldrich.com Solid-state ¹³C NMR can also be employed to study the packing and morphology of P3HT films, as the chemical shifts can be sensitive to the local conformation and order within the material. polymersource.camdpi.com

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for 3-Hexylthiophene Systems

| Carbon Type | 2,5-dibromo-3-hexylthiophene (ppm) | Regioregular Poly(3-hexylthiophene) (ppm) |

| Thiophene Ring (C2) | ~108-110 | ~134 |

| Thiophene Ring (C3) | ~142-143 | ~140 |

| Thiophene Ring (C4) | ~129-132 | ~129 |

| Thiophene Ring (C5) | ~110-116 | ~131 |

| Hexyl Chain (α-C) | ~29-30 | ~30 |

| Hexyl Chain (other C) | ~14-32 | ~14-32 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the monomer and to analyze the molecular weight distribution and end-groups of the resulting polymers.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which can be used for structural elucidation and identification by comparison with spectral libraries.

For this compound, EIMS would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks reflecting the isotopic distribution. The fragmentation pattern would likely involve the loss of chlorine atoms, cleavage of the hexyl side chain, and fragmentation of the thiophene ring itself. rsc.orgpitt.edu Studies on similar halogenated thiophenes show that fragmentation is often initiated by the loss of a halogen atom or cleavage of the C-S bond in the ring. rsc.orgsigmaaldrich.com For example, the fragmentation of 1,3-dichloropropane (B93676) often proceeds via the loss of a chlorine atom. spectrabase.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a soft ionization technique that is particularly well-suited for the analysis of large molecules like polymers. In this method, the polymer sample is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the analyte molecules with minimal fragmentation. researchgate.net

For P3HT, MALDI-ToF MS is an invaluable tool for determining the absolute molecular weight and molecular weight distribution (polydispersity). The resulting spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length, and the separation between adjacent peaks corresponds to the mass of the monomer repeating unit (166 Da for 3-hexylthiophene). This technique is also exceptionally useful for end-group analysis. epfl.chsigmaaldrich.com By examining the masses of the polymer chains, the identity of the end-groups, which are remnants of the initiator and termination steps of the polymerization, can be determined. sigmaaldrich.comresearchgate.net This information is critical for understanding the polymerization mechanism and for confirming the success of end-group functionalization reactions. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the chemical bonds and functional groups present in a sample, as well as to the local conformation and crystalline order, making them essential for the characterization of both the monomer and the polymer.

FTIR spectroscopy of P3HT shows several characteristic absorption bands. The C-H stretching vibrations of the hexyl side chain are typically observed in the 2850-2960 cm⁻¹ region. nih.gov The aromatic C=C stretching vibrations of the thiophene ring appear in the 1444-1581 cm⁻¹ range. A peak around 820 cm⁻¹ is characteristic of the C-H out-of-plane vibration of a 2,3,5-trisubstituted thiophene ring, confirming the polymer structure. libretexts.org The presence and sharpness of these peaks provide qualitative information about the successful polymerization of the 3-hexylthiophene monomer. libretexts.org

Raman spectroscopy is particularly sensitive to the π-conjugated backbone of P3HT and is therefore a powerful probe of conjugation length and crystalline order. The most prominent Raman bands are the C=C symmetric stretching mode at approximately 1446 cm⁻¹ and the C-C intra-ring stretching mode around 1379 cm⁻¹. spectrabase.com The position and width of the C=C stretching mode are strongly correlated with the planarity and effective conjugation length of the polymer backbone. In well-ordered, crystalline regions of P3HT, the increased planarity leads to a downshift of this peak, indicating a longer effective conjugation length. Time-resolved Raman spectroscopy can even be used to study the dynamics of conformational relaxation and charge carriers in P3HT on ultrafast timescales.

Interactive Data Table: Key Vibrational Bands for Poly(3-hexylthiophene) (P3HT)

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

| ~2850-2960 | Aliphatic C-H stretching (hexyl group) | FTIR, Raman |

| ~1446-1450 | Symmetric C=C stretching (thiophene ring) | FTIR, Raman |

| ~1379-1380 | C-C intra-ring stretching (thiophene ring) | FTIR, Raman |

| ~820 | C-H out-of-plane bending (2,3,5-trisubstituted thiophene) | FTIR |

| ~725 | Methylene rocking (hexyl group) | FTIR |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its polymers, FTIR is instrumental in confirming the molecular structure and monitoring polymerization.

Key characteristic peaks for poly(3-hexylthiophene) (P3HT), a closely related and extensively studied polymer, provide a reference for identifying the vibrational modes in its chlorinated derivative. The C-H stretching vibrations of the hexyl group's aliphatic chain are typically observed around 2925 cm⁻¹ and 3400 cm⁻¹. rsc.org The presence of the thiophene ring is confirmed by a peak around 1460 cm⁻¹, corresponding to the ring breathing mode. rsc.orgnih.gov Aromatic C-H bonds are indicated by a peak near 1079.0 cm⁻¹. rsc.org For a carboxyl-terminated P3HT, the C=O vibration of the carboxylic acid groups appears at 1665 cm⁻¹, with characteristic hydrogen-bonded acid overtones at 2542 and 2644 cm⁻¹. researchgate.net The presence of a cyano (CN) stretching frequency, if applicable as an end-group or substituent, would be seen as a weak band around 2284 cm⁻¹. ep2-bayreuth.de The out-of-plane vibration of C-H bonds on the thiophene ring can be identified by a strong absorption band around 806-829 cm⁻¹. researchgate.netep2-bayreuth.de

When P3HT is synthesized in the presence of nanoparticles like CdS, FTIR can reveal interactions between the polymer and the inorganic component. For instance, interactions between the sulfur atoms of the thiophene rings and CdS have been demonstrated through FTIR analysis. scielo.org.mx

Interactive Data Table: Characteristic FTIR Peaks for P3HT and its Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-H stretch (aliphatic) | 2925.2, 3400.9 | rsc.org |

| Thiophene ring breathing | 1460.6 | rsc.org |

| C-H (aromatic) | 1079.0 | rsc.org |

| C-H out-of-plane (thiophene) | 829 | researchgate.net |

| C=O stretch (carboxylic acid) | 1665 | researchgate.net |

Raman Spectroscopy for Conjugation and Structural Insights

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to the π-conjugated backbone of thiophene-based polymers. It provides valuable information about the degree of conjugation, molecular order, and structural changes upon doping or other modifications.

For conjugated thiophene polymers, the Raman spectra are typically dominated by two main bands. acs.org The most intense band, often referred to as the C=C symmetric stretching mode, appears around 1445-1475 cm⁻¹. ep2-bayreuth.deuobasrah.edu.iq Another significant band, attributed to the C-C intra-ring stretching, is observed around 1377-1420 cm⁻¹. ep2-bayreuth.deacs.org The relative intensity of these peaks can be correlated with the extent of π-electron delocalization. acs.org A mode at approximately 1550 cm⁻¹ is assigned to C=C vinylene stretching. ep2-bayreuth.de

The study of oligothiophenes serves as a model for understanding the vibrational properties of the corresponding polymers. ep2-bayreuth.de Theoretical studies, often employing Density Functional Theory (DFT), complement experimental Raman data to provide a detailed interpretation of the vibrational modes. acs.orguc.edu For instance, DFT calculations have shown that the increase in Raman intensity with conjugation length is more pronounced for the C-C single bond stretching modes compared to the C=C double bond stretching modes. acs.org

Interactive Data Table: Prominent Raman Bands in Polythiophene Systems

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=C vinylene stretching | 1550 | ep2-bayreuth.de |

| C=C ring stretching (symmetric) | 1445 - 1475 | ep2-bayreuth.deuobasrah.edu.iq |

| C-C intra-ring stretching | 1377 - 1420 | ep2-bayreuth.deacs.org |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule, primarily the π-π* transitions in conjugated polymers. The position and shape of the absorption bands provide insights into the conjugation length, polymer conformation, and intermolecular interactions.

In solution, poly(3-hexylthiophene) typically exhibits a broad absorption peak corresponding to the π-π* transition of the conjugated backbone. chalcogen.ro In the solid state, particularly in thin films, the absorption spectrum often shows a red-shift and the appearance of vibronic shoulders. This is attributed to increased planarity and intermolecular interactions, leading to more ordered, aggregated structures. acs.orgrsc.org The main absorption peak of pristine P3HT films is around 550 nm, with a shoulder at approximately 610 nm which is related to inter-chain stacking and enhanced chain ordering. chalcogen.ro The introduction of chlorine atoms into the polymer backbone can lead to a decrease in the HOMO energy levels, although steric hindrance may disrupt backbone planarity. acs.org

The absorption spectra of P3HT can be influenced by various factors, including molecular weight, solvent, and temperature. acs.orgacs.org For example, a bathochromic (red) shift of the maximum absorption wavelength (λmax) is observed with increasing average molecular weight, an effect that is more pronounced in solid films than in solution. acs.org

Photoluminescence (PL) Spectroscopy for Emissive Properties

Photoluminescence (PL) spectroscopy measures the light emitted from a material after it has absorbed photons. It provides information about the emissive properties, excited states, and relaxation pathways.

For polythiophene derivatives, the PL emission spectrum can reveal details about the nature of the emissive species and the extent of exciton (B1674681) delocalization. The main emission band in both solution and solid-state for some polythiophene derivatives containing diketopyrrolopyrrole (DPP) moieties is observed around 588 nm. aimspress.com In some cases, a broad peak between 750 and 900 nm has been observed, alongside a shoulder at 470 nm attributed to localized emission from fused thiophene rings. ep2-bayreuth.de The shape and intensity of the PL spectra can be influenced by the degree of polymerization and the presence of different substituents. mdpi.com

Spectroelectrochemical Analysis (UV-Vis-NIR-EPR) for Doping Processes

Spectroelectrochemistry combines electrochemical methods with spectroscopy (UV-Vis-NIR and Electron Paramagnetic Resonance - EPR) to study the changes in a material's optical and electronic properties as a function of its electrochemical potential. This is particularly useful for investigating the doping process in conducting polymers, where charge carriers (polarons and bipolarons) are generated.

During the oxidative doping of P3HT, new absorption bands appear in the near-infrared (NIR) region, which are characteristic of the formation of polarons and bipolarons. acs.orgnih.gov The onset of this oxidative doping shifts to lower potentials with increasing molecular weight. acs.org EPR spectroscopy can be used to detect and quantify the formation of radical cations (polarons) during doping. nih.gov Combined UV-Vis-NIR-EPR spectroelectrochemical studies have shown that for regioregular P3HT, doping primarily results in the formation of polarons. nih.govnih.gov The electrochemical response of P3HT films typically shows oxidation peaks corresponding to the doping process. mdpi.com

X-ray Diffraction and Scattering Studies

X-ray diffraction (XRD) and scattering techniques are indispensable for determining the solid-state structure and morphology of polymeric materials, including the degree of crystallinity and the orientation of polymer chains.

For semi-crystalline polymers like P3HT, XRD patterns of thin films often reveal a series of (h00) diffraction peaks corresponding to the lamellar stacking of the alkyl side chains. researchgate.netkoreascience.kr A prominent peak at a 2θ value of around 5.4-5.6° is characteristic of the (100) plane, which corresponds to the interchain spacing. uobasrah.edu.iqchalcogen.ro The presence of higher-order reflections like (200) and (300) indicates a higher degree of crystallinity. researchgate.netkoreascience.kr The orientation of the polymer chains relative to the substrate can also be determined. An "edge-on" orientation, where the thiophene rings are perpendicular to the substrate, is commonly observed. researchgate.net

The crystallinity and molecular orientation of P3HT films can be significantly influenced by processing conditions such as thermal annealing. chalcogen.rokoreascience.kr Annealing can lead to an increase in the intensity of the diffraction peaks, indicating improved crystallinity. chalcogen.ro Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a powerful technique for probing the microstructure of thin films, revealing information about both in-plane and out-of-plane ordering. nih.gov Resonant X-ray diffraction, particularly at the sulfur K-edge, can provide more detailed information about the molecular packing, such as the tilt of the polymer backbone within the unit cell. rsc.org

Interactive Data Table: Typical XRD Peak Positions for P3HT Films

| (hkl) Plane | 2θ (degrees) | Reference |

| (100) | 5.4 - 5.6 | uobasrah.edu.iqchalcogen.roresearchgate.net |

| (200) | ~10.7 - 11.2 | researchgate.netosti.gov |

| (300) | ~16.0 | researchgate.net |

Wide-Angle X-ray Scattering (WAXS) for Crystalline Structure

Wide-Angle X-ray Scattering (WAXS) is an indispensable technique for investigating the crystalline structure of P3HT. By analyzing the diffraction patterns at wide angles, detailed information about the arrangement of polymer chains within the crystalline domains can be obtained.

In semicrystalline P3HT, the polymer chains organize into lamellar structures. WAXS patterns typically exhibit distinct peaks that correspond to different crystallographic directions. The (h00) reflection, often the most intense, relates to the lamellar stacking distance between polymer backbones separated by the hexyl side chains. The (0k0) reflection, particularly the (010) peak, corresponds to the π-π stacking distance between adjacent polymer backbones. acs.orgresearchgate.net The orientation of these crystalline domains relative to a substrate can be determined using Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), which can distinguish between "edge-on" and "face-on" orientations of the polymer chains. sgservice.com.twkaust.edu.sa

The degree of crystallinity can be estimated from WAXS data by comparing the integrated intensity of the crystalline peaks to the broad, diffuse scattering from the amorphous regions. acs.orguni-bayreuth.de For instance, temperature-dependent WAXS studies on highly regioregular P3HT have determined crystallinities in the range of 68–80% at room temperature, with the value being influenced by molecular weight. uni-bayreuth.de

Furthermore, WAXS can reveal subtle changes in the crystal structure upon processing or doping. For example, doping P3HT has been shown to increase the lamellar distance and decrease the π-π stacking distance, indicating that dopants preferentially intercalate into the side-chain regions. sgservice.com.tw The coherence length, calculated from the full width at half-maximum (FWHM) of the diffraction peaks using the Scherrer equation, provides an indication of the crystalline grain size and order. sgservice.com.twiphy.ac.cn

Below is a table summarizing typical WAXS findings for P3HT:

| Parameter | Typical Value / Observation | Significance | Reference |

| Lamellar Stacking (d(100)) | Increases with doping | Indicates intercalation of dopants in side-chain regions | sgservice.com.tw |

| π-π Stacking Distance (d(010)) | ~3.8 Å, decreases with doping | Relates to intermolecular charge transport pathways | sgservice.com.twresearchgate.net |

| Crystallinity | 68-80% (at room temp) | Influences charge mobility and device performance | uni-bayreuth.de |

| Crystalline Orientation | Edge-on or Face-on | Affects charge transport directionality in thin films | sgservice.com.tw |

| Coherence Length | Varies with processing | Correlates with the size and perfection of crystalline domains | iphy.ac.cn |

Small-Angle X-ray Scattering (SAXS) for Morphological Features

While WAXS probes the short-range order within crystalline domains, Small-Angle X-ray Scattering (SAXS) is employed to investigate larger-scale morphological features, typically in the range of 1 to 100 nanometers. researchgate.net In the context of P3HT, SAXS is crucial for characterizing the hierarchical structure arising from the arrangement of crystalline and amorphous regions.

SAXS has been instrumental in studying the phase separation in blends of P3HT with other materials, such as fullerenes in organic solar cells. For instance, in P3HT:PCBM blends, SAXS has been used to measure the nanoscale phase separation length scale, which was found to be around 25 nm and relatively unchanged by thermal annealing. acs.org

Time-resolved SAXS experiments can monitor the structural evolution during processes like gelation, revealing the formation of nanowhiskers and their accompanying crystallization. researchgate.net Furthermore, by tuning the X-ray energy to the sulfur K-edge (resonant tender X-ray scattering), the scattering contrast between the amorphous and crystalline phases can be dramatically enhanced, allowing for the observation of the long period even in thin films. acs.orgucl.ac.uk

The following table presents typical morphological parameters of P3HT systems obtained from SAXS analysis:

| Parameter | Typical Value / Observation | Significance | Reference |

| Long Period | ~20 nm | Average inter-distance between successive crystalline lamellae | researchgate.netnih.gov |

| Phase Separation Length Scale (in blends) | ~25 nm (for P3HT:PCBM) | Crucial for charge generation and transport in solar cells | acs.org |

| Nanowhisker Formation | Observed during gelation | Indicates self-assembly into ordered structures | researchgate.net |

| Ordered Phase Thickness | Varies with processing | Relates to the size of crystalline domains | researchgate.net |

| Amorphous Phase Thickness | Varies with processing | Relates to the spacing between crystalline domains | researchgate.net |

Morphological Characterization Techniques

Microscopy techniques provide direct, real-space visualization of the surface and internal nanostructure of P3HT films and assemblies, complementing the statistical information obtained from scattering methods.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of P3HT thin films at the nanoscale. koreascience.kr By scanning a sharp tip over the surface, a three-dimensional image of the film's morphology can be generated. AFM can reveal features such as the fibrillar or rod-like microstructures that form upon thermal annealing. koreascience.kr

The root-mean-square (RMS) surface roughness is a common parameter extracted from AFM images, providing a quantitative measure of the surface's smoothness. For instance, as-spun P3HT films can have an RMS roughness of around 0.89 nm, which can increase to 1.22 nm after thermal treatment due to the formation of larger nanorods. koreascience.kr In some cases, high-resolution AFM can even achieve submolecular resolution, identifying the periodic arrangement of the regioregular P3HT within nanoscale domains. nih.gov

AFM is also used to study the morphology of P3HT blended with other materials. In P3HT:PCBM blends, for example, AFM can visualize the nanoscale phase separation and the distribution of the two components. aip.org The adhesion contrast in phase imaging mode can help differentiate between P3HT and PCBM domains. aip.org

The table below summarizes key findings from AFM studies of P3HT:

| Feature | Observation | Significance | Reference |

| Surface Morphology | Fiber-like or rod-like structures | Indicates crystalline and ordered regions | koreascience.krnih.gov |

| RMS Surface Roughness | ~0.5 - 4.09 nm | Influences interfacial contact in devices | koreascience.krnih.govresearchgate.net |

| Domain Size (in blends) | ~10 nm for P3HT:PCBM | Affects charge separation efficiency | aip.org |

| Molecular Arrangement | Periodic order within domains | Evidence of high regioregularity and crystallinity | nih.gov |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal nanostructure of P3HT materials. By passing a beam of electrons through an ultrathin sample, TEM can visualize features like nanofibers, nanowires, and the internal morphology of polymer blends. researchgate.netmdpi.com

TEM studies have been crucial in characterizing self-assembled P3HT nanofibers, revealing their dimensions and internal structure. researchgate.netaps.org For instance, nanofibers with widths of around 15 nm have been observed. aps.org In some cases, a core-sheath structure can be identified in electrospun nanofibers of P3HT blended with another polymer. canada.ca

In P3HT-based nanocomposites, such as those with CdS or PCBM, TEM can visualize the dispersion and morphology of the different components. rsc.orgarxiv.org For example, in P3HT:CdS blends, TEM images show distinct regions of phase-segregated P3HT and dispersed CdS. rsc.org High-resolution TEM (HRTEM) can even reveal the crystalline nature of these domains. arxiv.org Cryo-TEM has been used to visualize P3HT assemblies in vitrified organic solvents, revealing a three-dimensional lamellar structure with a stacking distance of 1.7 nm. acs.org

Selected findings from TEM analysis of P3HT systems are presented in the following table:

| Feature | Observation | Significance | Reference |

| Nanofiber Diameter | ~15 - 414 nm | Dependent on formation conditions | aps.orgntu.edu.tw |

| Internal Structure | Lamellar stacking, core-sheath structures | Reveals the nature of self-assembly and processing effects | canada.caacs.org |

| Nanocomposite Morphology | Phase segregation and dispersion of components | Critical for performance of hybrid devices | rsc.orgarxiv.org |

| Crystallinity | Crystalline domains observed in blends | Confirms the ordered nature of P3HT assemblies | arxiv.org |

Molecular Weight and Dispersity Analysis

The molecular weight and its distribution are fundamental properties of polymers that significantly influence their processability and final material properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and dispersity (Đ), or polydispersity index (PDI), of polymers like P3HT. kpi.uameasurlabs.com The technique separates polymer molecules based on their hydrodynamic volume in solution as they pass through a porous gel column. aimplas.net

GPC analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). kpi.ua These values are crucial as they are known to affect the morphology, structure, and charge carrier mobility of P3HT films. researchgate.net